1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine

CAS No.:

Cat. No.: VC17617457

Molecular Formula: C10H14N8S4

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N8S4 |

|---|---|

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | 2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine |

| Standard InChI | InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18) |

| Standard InChI Key | UDPYMFXUBRDIAY-UHFFFAOYSA-N |

| Canonical SMILES | C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

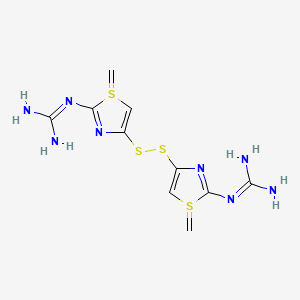

The systematic IUPAC name of this compound is 2,2'-((Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine, reflecting its bis-thiazole core interconnected via a disulfide (–S–S–) bridge. Its molecular formula is C₁₀H₁₄N₈S₄, with a molecular weight of 374.53 g/mol . The structure comprises two thiazole rings (heterocyclic five-membered rings containing nitrogen and sulfur) linked by a methylene-disulfide-methylene (–CH₂–S–S–CH₂–) spacer. Each thiazole unit is further substituted with a guanidine (–NH–C(=NH)–NH₂) functional group at the 2-position (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 155–157°C |

| Predicted Boiling Point | 601.0 ± 65.0°C |

| Density | 1.86 ± 0.1 g/cm³ |

| Solubility | Slight in DMF, Methanol |

| Storage Conditions | –20°C, inert atmosphere |

| pKa (Predicted) | 8.77 ± 0.70 |

Synthesis and Isolation Pathways

Synthetic Routes

The compound is primarily synthesized as a process-related impurity during Famotidine production. Its formation occurs via:

-

Oxidative Dimerization: Famotidine’s thioether (–S–CH₂–) group undergoes oxidation to form a disulfide bridge (–S–S–), followed by cyclization to generate the bis-thiazole framework .

-

Controlled Byproduct Formation: Reaction intermediates in Famotidine synthesis, such as 2-(diaminomethyleneamino)-4-thiazolemethanethiol, may dimerize under oxidative conditions (e.g., atmospheric oxygen or peroxides) .

Purification Strategies

Isolation of this impurity is achieved through preparative chromatography (e.g., reverse-phase HPLC) using C18 columns and mobile phases containing ammonium acetate or trifluoroacetic acid. Final purification often involves lyophilization to obtain an off-white to pale beige solid .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 3.85–4.10 ppm (methylene protons adjacent to disulfide), δ 7.20–7.50 ppm (thiazole ring protons), and δ 8.10–8.40 ppm (guanidine NH protons).

-

¹³C NMR: Peaks at δ 165–170 ppm (C=N of thiazole), δ 50–55 ppm (methylene carbons), and δ 155–160 ppm (guanidine carbamidine carbon) .

Mass Spectrometry:

-

ESI-MS: [M+H]⁺ ion at m/z 375.5, with fragmentation patterns confirming the disulfide bond cleavage (–S–S– → 2 × –SH) .

Chromatographic Behavior

In UPLC-PDA methods developed for Famotidine impurity profiling, this compound elutes at a relative retention time (RRT) of 1.3–1.5 compared to Famotidine. Optimal separation is achieved using a gradient of 0.1% phosphoric acid and acetonitrile .

Applications in Pharmaceutical Development

Analytical Method Validation

This compound serves as a reference standard in:

-

Forced Degradation Studies: To validate stability-indicating methods for Famotidine under oxidative conditions .

-

Method Transfer Protocols: Ensuring consistency between laboratories during ANDA submissions .

Stability Profiling

Stress Testing: Under accelerated conditions (40°C/75% RH), Famotidine spiked with this impurity shows ≤2% degradation over 6 months, confirming its role as a stable marker for oxidation pathways .

Regulatory and Industrial Landscape

Compliance with Pharmacopeial Standards

Future Directions in Research

Advanced Synthetic Methodologies

Emerging techniques like flow chemistry could minimize impurity formation by enhancing reaction homogeneity and reducing oxidative side reactions.

Analytical Innovations

LC-MS/MS platforms coupled with artificial intelligence-driven pattern recognition may enable real-time impurity tracking during large-scale Famotidine production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume